5-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
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Overview
Description
5-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.
Attachment of the 4-Methylpiperazin-1-yl Group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative is attached to the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are carefully controlled.
Scale-Up Processes: Techniques such as continuous flow chemistry may be employed to produce the compound on a larger scale efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
- 5-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Uniqueness
5-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-23-8-10-24(11-9-23)18-21-16-15(17(25)22-18)14(6-7-20-16)12-2-4-13(19)5-3-12/h2-7H,8-11H2,1H3,(H,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYMGNBNUFYKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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